molecular formula C16H19F3N2O3 B5341718 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Katalognummer B5341718
Molekulargewicht: 344.33 g/mol
InChI-Schlüssel: KTRFBPPADBKSMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the development and function of B-cells. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies and autoimmune diseases.

Wirkmechanismus

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide inhibits BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. BTK activation leads to downstream signaling events that promote B-cell survival and proliferation. By inhibiting BTK, this compound blocks these signaling events and induces apoptosis (cell death) in B-cells. This compound has also been shown to inhibit the activation of other signaling pathways, such as AKT and ERK, which are important for cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cells in vitro and in vivo. In preclinical models of CLL, MCL, and DLBCL, this compound has demonstrated potent anti-tumor activity and prolonged survival. This compound has also been shown to reduce autoantibody production and inflammation in preclinical models of autoimmune diseases. In addition, this compound has been shown to have minimal effects on T-cells, which may reduce the risk of immunosuppression.

Vorteile Und Einschränkungen Für Laborexperimente

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has demonstrated potent anti-tumor activity in preclinical models of B-cell malignancies and autoimmune diseases. This compound has also been shown to have minimal effects on T-cells, which may reduce the risk of immunosuppression. However, there are some limitations to using this compound in lab experiments. It may have off-target effects on other kinases, which could complicate the interpretation of results. In addition, the optimal dosing and treatment schedule for this compound may vary depending on the specific disease model and experimental conditions.

Zukünftige Richtungen

There are several future directions for the development and application of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide. First, clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with B-cell malignancies and autoimmune diseases. Second, combination therapies with this compound and other targeted agents, such as venetoclax or lenalidomide, are being explored to enhance anti-tumor activity and overcome resistance. Third, the role of BTK inhibition in other diseases, such as multiple sclerosis and asthma, is being investigated. Fourth, the development of more potent and selective BTK inhibitors, such as acalabrutinib and zanubrutinib, may provide additional therapeutic options for patients. Finally, the identification of biomarkers that predict response to BTK inhibition may improve patient selection and treatment outcomes.

Synthesemethoden

The synthesis of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been described in a patent application by Takeda Pharmaceutical Company Limited. The method involves the reaction of 2-(1,4-dioxaspiro[4.5]dec-8-yl)acetic acid with 2-(trifluoromethyl)aniline in the presence of a coupling agent, such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), to yield this compound. The final product is purified by column chromatography and characterized by various analytical techniques, including NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c17-16(18,19)12-3-1-2-4-13(12)20-14(22)11-21-7-5-15(6-8-21)23-9-10-24-15/h1-4H,5-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRFBPPADBKSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.